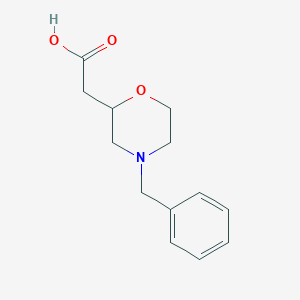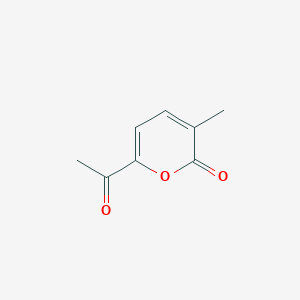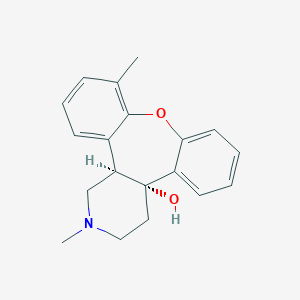
Beloxepin
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Beloxepin is a chemical compound that has been extensively studied for its potential applications in the field of medicinal chemistry. It is a tricyclic antidepressant that has been shown to have a unique mechanism of action, making it a promising candidate for the treatment of various neurological disorders.
Mechanism of Action
Beloxepin is believed to work by inhibiting the reuptake of serotonin and norepinephrine, two neurotransmitters that are involved in the regulation of mood, anxiety, and other neurological processes. By increasing the levels of these neurotransmitters in the brain, Beloxepin can help regulate mood and reduce symptoms of depression and anxiety.
Biochemical and Physiological Effects:
Beloxepin has been shown to have a number of biochemical and physiological effects, including the inhibition of monoamine oxidase (MAO) and the modulation of the activity of various neurotransmitter receptors. It has also been shown to increase the levels of various neurotrophic factors, which are involved in the growth and survival of neurons in the brain.
Advantages and Limitations for Lab Experiments
One of the main advantages of using Beloxepin in lab experiments is its well-established mechanism of action, which makes it a useful tool for studying the role of neurotransmitters in various neurological processes. However, one of the limitations of using Beloxepin is its relatively low potency compared to other tricyclic antidepressants, which can make it difficult to achieve therapeutic effects at lower doses.
Future Directions
There are a number of future directions for research on Beloxepin, including the development of more potent analogs with improved pharmacological properties. Additionally, further studies are needed to elucidate the precise mechanism of action of Beloxepin and to identify potential new therapeutic applications for this compound. Finally, more research is needed to explore the potential side effects of Beloxepin and to develop strategies for minimizing these effects in clinical settings.
Synthesis Methods
Beloxepin can be synthesized using a variety of methods, including the reaction of 2-chloro-5-nitrobenzyl chloride with 1,2,3,4-tetrahydroisoquinoline in the presence of a base such as sodium hydroxide. This reaction produces Beloxepin as a white crystalline powder with a melting point of 114-115°C.
Scientific Research Applications
Beloxepin has been extensively studied for its potential applications in the field of medicinal chemistry. It has been shown to have antidepressant, anxiolytic, and antipsychotic properties, making it a promising candidate for the treatment of various neurological disorders such as depression, anxiety, and schizophrenia.
properties
CAS RN |
150146-06-8 |
|---|---|
Product Name |
Beloxepin |
Molecular Formula |
C19H21NO2 |
Molecular Weight |
295.4 g/mol |
IUPAC Name |
(2R,7R)-4,16-dimethyl-14-oxa-4-azatetracyclo[13.4.0.02,7.08,13]nonadeca-1(19),8,10,12,15,17-hexaen-7-ol |
InChI |
InChI=1S/C19H21NO2/c1-13-6-5-7-14-16-12-20(2)11-10-19(16,21)15-8-3-4-9-17(15)22-18(13)14/h3-9,16,21H,10-12H2,1-2H3/t16-,19-/m0/s1 |
InChI Key |
RPMDQAYGQBREBS-LPHOPBHVSA-N |
Isomeric SMILES |
CC1=C2C(=CC=C1)[C@@H]3CN(CC[C@@]3(C4=CC=CC=C4O2)O)C |
SMILES |
CC1=C2C(=CC=C1)C3CN(CCC3(C4=CC=CC=C4O2)O)C |
Canonical SMILES |
CC1=C2C(=CC=C1)C3CN(CCC3(C4=CC=CC=C4O2)O)C |
Pictograms |
Irritant; Health Hazard |
synonyms |
1,2,3,4,4a,13b-hexahydro-2,10-dimethyldibenz(2,3:6,7)oxepino(4,5-c)pyridin-4a-ol ORG 4428 ORG4428 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



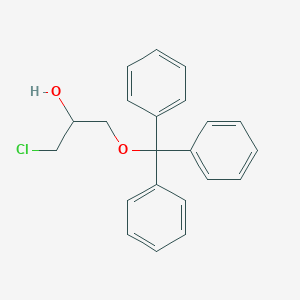
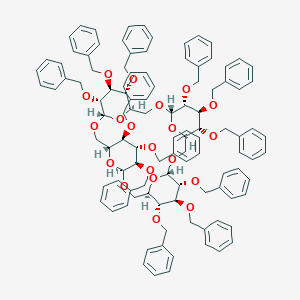

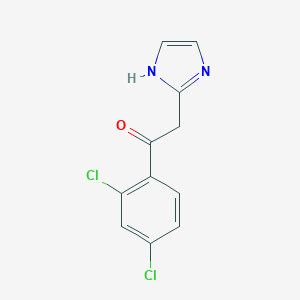


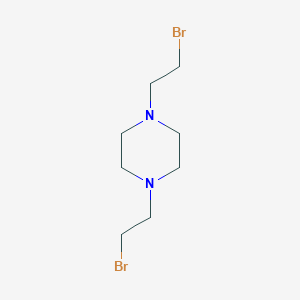
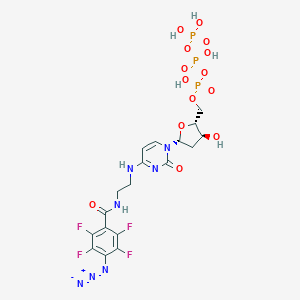
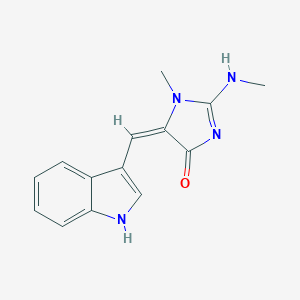


![(NE)-N-[(1-oxidopyridin-1-ium-3-yl)methylidene]hydroxylamine](/img/structure/B134557.png)
